methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate
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Overview
Description
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate is an organic compound with the molecular formula C14H13NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate typically involves the reaction of 2-formylpyrrole with methyl 3-phenylpropanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Methyl 2-(2-carboxyl-1H-pyrrol-1-yl)-3-phenylpropanoate.
Reduction: Methyl 2-(2-hydroxymethyl-1H-pyrrol-1-yl)-3-phenylpropanoate.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The pyrrole ring can also interact with biological membranes, affecting their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate can be compared with other similar compounds, such as:
Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate: Lacks the phenyl group, resulting in different reactivity and biological activity.
Methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate: Contains a benzoate group instead of a phenylpropanoate group, leading to variations in chemical properties and applications.
Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1382315-83-4 |
---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
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